molecular formula C9H9NO2 B1307589 2-Methoxy-5-methylphenyl isocyanate CAS No. 59741-04-7

2-Methoxy-5-methylphenyl isocyanate

Cat. No.: B1307589
CAS No.: 59741-04-7
M. Wt: 163.17 g/mol
InChI Key: IDOHLSFNBKNRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylphenyl isocyanate is an aryl isocyanate compound with the molecular formula C9H9NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a methoxy-substituted methylphenyl ring. This compound is used in various chemical synthesis processes, particularly in the development of receptor ligands and other specialized organic compounds .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbamate derivatives. These interactions are crucial for the development of receptor ligands and other bioactive compounds . The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It can cause skin and eye irritation, respiratory issues, and allergic reactions upon exposure . At the cellular level, it affects cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism. The compound’s impact on cell function is significant, as it can alter the normal physiological processes within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of stable carbamate linkages. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to bind to proteins and enzymes is a key factor in its biochemical activity, influencing various molecular pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to severe toxicity, including respiratory distress, skin irritation, and other adverse reactions . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes are essential for its biochemical activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding its transport and distribution is vital for elucidating its biochemical effects and potential therapeutic uses.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is crucial for its biochemical interactions and overall efficacy in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylphenyl isocyanate can be synthesized through the reaction of 2-methoxy-5-methylphenylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

[ \text{2-Methoxy-5-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of alternative reagents such as diphosgene or triphosgene, which are safer to handle compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Substituted Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2-Methoxy-5-methylphenyl isocyanate is used in various scientific research applications, including:

    Chemistry: Utilized in the synthesis of complex organic molecules, particularly in the development of receptor ligands.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.

    Industry: Used in the production of specialized polymers and coatings

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is exploited in the synthesis of ureas and carbamates, which are important intermediates in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Similar in structure but lacks the methyl group on the phenyl ring.

    5-Methylphenyl isocyanate: Similar but lacks the methoxy group on the phenyl ring.

Uniqueness

2-Methoxy-5-methylphenyl isocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This dual substitution can provide additional steric and electronic effects, making it a valuable compound in specialized synthetic applications .

Properties

IUPAC Name

2-isocyanato-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOHLSFNBKNRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399838
Record name 2-isocyanato-1-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59741-04-7
Record name 2-isocyanato-1-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-5-METHYLPHENYL ISOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-methylphenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-methylphenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-methylphenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-methylphenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-Methoxy-5-methylphenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-methylphenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.